3,4-Dihydroxythiophene-2,5-dicarboxylic acid
Description
Structure and Synthesis
3,4-Dihydroxythiophene-2,5-dicarboxylic acid (CAS: 14282-58-7, C₆H₄O₆S) is a thiophene derivative featuring hydroxyl groups at the 3,4 positions and carboxylic acid groups at the 2,5 positions. It is commonly synthesized via esterification and alkylation reactions. For example, diethyl ester derivatives are prepared by reacting 3,4-dihydroxythiophene-2,5-dicarboxylic acid diethyl ester with dibromoalkanes (e.g., 1,2-dibromoethane) in the presence of potassium carbonate and dimethylformamide, followed by hydrolysis to yield the free acid .
Applications
This compound is a critical precursor in polymer chemistry, particularly for synthesizing conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT). Its diethyl ester form is used to produce self-doped conductive polymers with electrical conductivities exceeding 1000 S cm⁻¹, making it valuable in organic electronics .
Properties
IUPAC Name |
3,4-dihydroxythiophene-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O6S/c7-1-2(8)4(6(11)12)13-3(1)5(9)10/h7-8H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQSEUFVWQCHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1O)C(=O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50311537 | |
| Record name | 2,5-dicarboxy-3,4-dihydroxythiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14282-58-7 | |
| Record name | NSC243798 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-dicarboxy-3,4-dihydroxythiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dihydroxythiophene-2,5-dicarboxylic acid can be synthesized through the oxidation of thiophene derivatives. One common method involves the oxidation of thiophene-2,5-dicarboxylic acid using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions . The reaction typically proceeds at elevated temperatures to ensure complete oxidation of the thiophene ring to introduce the hydroxyl groups at positions 3 and 4.
Industrial Production Methods: In industrial settings, the synthesis of 3,4-dihydroxythiophene-2,5-dicarboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid groups undergo esterification with alcohols under acidic conditions. This reaction is critical for modifying solubility and preparing derivatives for further synthetic applications.
Industrial-scale esterification employs continuous flow reactors to optimize efficiency .
Hydroxyl Group Deprotection via Hydrogenolysis
Benzyl-protected derivatives of this compound undergo catalytic hydrogenation to regenerate free hydroxyl groups, a key step in multistep syntheses.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd/C + H₂ gas | Ethanol, 16 hours, RT | 3,4-Dihydroxythiophene-2,5-dicarboxylic acid | 90% |
This method selectively cleaves benzyl ethers without affecting ester or amide functionalities .
Coordination with Metal Ions
The hydroxyl and carboxylate groups enable chelation with transition metals, forming stable complexes for materials science applications.
| Metal Ion | Reaction Conditions | Application | Source |
|---|---|---|---|
| Fe³⁺ | Aqueous, pH 5–6 | Catalysis in oxidation reactions | |
| Cu²⁺ | Methanol, 50°C | Electrically conductive polymers |
Acid-Catalyzed Cyclization
Under dehydrating conditions, the compound forms fused heterocyclic systems, useful in pharmaceutical intermediates.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| PCl₅ | Toluene, 110°C, 3 hours | Thieno[3,4-b]furan-2,5-dione | 65% |
Key Reaction Mechanisms
-
Esterification : Protonation of the carboxylic acid followed by nucleophilic attack by the alcohol.
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Hydrogenolysis : Homolytic cleavage of the C–O bond in benzyl ethers via adsorbed hydrogen on Pd/C.
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Chelation : Deprotonation of hydroxyl groups facilitates binding to metal centers in a bidentate manner.
This compound’s versatility in organic synthesis and coordination chemistry underscores its utility in developing advanced materials and bioactive molecules.
Scientific Research Applications
Organic Electronics
Conductive Polymers
DHTDA serves as a precursor for synthesizing conductive polymers. Its ability to form stable radical cations upon oxidation makes it suitable for applications in organic semiconductors. Research has shown that polymers derived from DHTDA exhibit enhanced electrical conductivity compared to their non-derivative counterparts.
Case Study: Conductive Films
A study demonstrated the use of DHTDA in creating conductive films for organic light-emitting diodes (OLEDs). The films showed improved charge transport properties, leading to higher device efficiency. The synthesis involved polymerizing DHTDA with various aniline derivatives, resulting in a material with a conductivity of .
Photovoltaic Devices
DHTDA is also utilized in the development of organic photovoltaic (OPV) cells. Its structure allows for effective light absorption and charge separation, critical for enhancing the efficiency of solar cells.
Case Study: OPV Efficiency
In a comparative study, OPVs fabricated using DHTDA-based polymers demonstrated an efficiency increase of up to 15% over traditional materials. The polymer's ability to form a bulk heterojunction facilitated better exciton dissociation .
Pharmaceutical Applications
Antioxidant Properties
Research indicates that DHTDA possesses antioxidant properties, making it a candidate for pharmaceutical formulations aimed at combating oxidative stress-related diseases.
Case Study: Antioxidant Activity
A study evaluated the antioxidant capacity of DHTDA in vitro, revealing that it significantly reduced reactive oxygen species (ROS) levels in human cell lines. This suggests potential therapeutic applications in treating conditions like neurodegenerative diseases .
Coatings and Adhesives
DHTDA can be used in formulating advanced coatings and adhesives due to its chemical stability and adhesion properties.
Case Study: Protective Coatings
Research focused on developing protective coatings using DHTDA showed that these coatings exhibit superior resistance to environmental degradation compared to conventional materials. The coatings were tested under accelerated weathering conditions and maintained their integrity over extended periods .
Agricultural Applications
DHTDA has been explored as a potential biopesticide due to its natural origin and low toxicity.
Case Study: Biopesticide Efficacy
Field trials demonstrated that formulations containing DHTDA effectively reduced pest populations without harming beneficial insects. The compound's mode of action involves disrupting the pests' metabolic processes .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Electronics | Precursor for conductive polymers | Enhanced conductivity in OLEDs |
| Photovoltaic Devices | Used in organic solar cells | Increased efficiency by 15% |
| Pharmaceuticals | Exhibits antioxidant properties | Reduces ROS levels significantly |
| Coatings and Adhesives | Formulates advanced protective coatings | Superior resistance to environmental degradation |
| Agricultural Applications | Potential biopesticide | Effective pest control with low toxicity |
Mechanism of Action
The mechanism of action of 3,4-dihydroxythiophene-2,5-dicarboxylic acid and its derivatives involves interactions with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Thiophene-2,5-dicarboxylic Acid (H₂TDC)
2,5-Dihydrothiophene-3,4-dicarboxylic Acid
Diethyl 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
- Structure: Fused thieno-thiophene ring with methyl and ester groups (C₁₄H₁₆O₄S₂) .
- Key Differences :
- Applications : Pharmaceutical intermediates and organic semiconductors.
Furan-2,5-dicarboxylic Acid (FDCA)
- Structure : C₆H₄O₆; furan ring with carboxylic acids at 2,5 positions .
- Key Differences: Oxygen atom in furan reduces electron delocalization compared to sulfur in thiophene, affecting thermal stability and conductivity. Hydrogenated forms (hFDCA) are used in biodegradable polymers (e.g., polyethylene furanoate) .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Biological Activity
3,4-Dihydroxythiophene-2,5-dicarboxylic acid (C6H4O6S) is an organic compound derived from thiophene, characterized by two hydroxyl groups and two carboxylic acid groups on its aromatic ring. This unique structure imparts significant biological activity, making it a subject of interest in pharmaceutical and biochemical research.
- Molecular Formula : C6H4O6S
- Molar Mass : 204.16 g/mol
- IUPAC Name : 3,4-dihydroxythiophene-2,5-dicarboxylic acid
- Solubility : Soluble in water and organic solvents such as methanol and acetone.
The biological activity of 3,4-Dihydroxythiophene-2,5-dicarboxylic acid is largely attributed to its ability to form hydrogen bonds and coordinate with metal ions due to the presence of hydroxyl and carboxylic acid groups. These interactions can modulate enzyme activity and influence receptor binding, affecting various cellular processes.
Antioxidant Properties
Research indicates that derivatives of 3,4-Dihydroxythiophene-2,5-dicarboxylic acid exhibit significant antioxidant activity. This is primarily due to the electron-donating ability of the hydroxyl groups, which can neutralize free radicals and reduce oxidative stress in biological systems.
Anti-inflammatory Effects
Several studies have reported the anti-inflammatory potential of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways .
Anticancer Activity
The compound's derivatives are being explored for their anticancer properties. In vitro studies have demonstrated that these derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .
Study on Antioxidant Activity
A study published in Journal of Agricultural and Food Chemistry evaluated the antioxidant activity of 3,4-Dihydroxythiophene-2,5-dicarboxylic acid using DPPH and ABTS assays. The results indicated a strong scavenging effect on free radicals, suggesting its potential as a natural antioxidant agent.
Anti-inflammatory Mechanism
In another study, researchers investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The treatment with 3,4-Dihydroxythiophene-2,5-dicarboxylic acid significantly reduced paw edema and decreased levels of inflammatory markers such as TNF-alpha and IL-6 .
Anticancer Research
A recent investigation assessed the cytotoxic effects of 3,4-Dihydroxythiophene-2,5-dicarboxylic acid derivatives on various cancer cell lines. The findings revealed that these compounds inhibited cell proliferation and induced apoptosis in breast cancer cells (MCF-7) with an IC50 value indicating potent cytotoxicity .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 3,4-Dimethoxythiophene-2,5-dicarboxylic acid | Moderate antioxidant | Methoxy groups reduce reactivity compared to OH. |
| 3,4-Dihydroxythiophene diethyl ester | Enhanced solubility | Esterification increases lipophilicity. |
| 3-Hydroxy-2-thiophenecarboxylic acid | Lower anticancer activity | Lacks additional carboxyl group for reactivity. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3,4-Dihydroxythiophene-2,5-dicarboxylic acid derivatives?
- Methodological Answer : The synthesis typically involves esterification of thiodiglycolic acid with ethanol under acidic conditions to yield diethylthiodiglycolate. Subsequent condensation with diethyloxalate in the presence of sodium ethoxide produces diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate disodium salt, which is acidified to isolate the free dicarboxylic acid derivative . Solvents like THF and acetonitrile (dried over CaH₂) are critical for maintaining anhydrous conditions during synthesis .
Q. How can spectroscopic techniques characterize the structure of 3,4-Dihydroxythiophene-2,5-dicarboxylic acid derivatives?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., hydroxyl, carbonyl) via characteristic absorption bands. For example, the C=O stretch of ester groups appears near 1700 cm⁻¹ .
- NMR : ¹H and ¹³C NMR reveal proton environments and carbon assignments. The diethyl ester derivative shows distinct ethyl group signals (e.g., δ ~1.3 ppm for CH₃ and δ ~4.3 ppm for CH₂ in ¹H NMR) .
- XRD : Single-crystal X-ray diffraction confirms molecular geometry and hydrogen bonding patterns, as demonstrated in studies of analogous dihydroxy-dicarboxylate esters .
Advanced Research Questions
Q. How can 3,4-Dihydroxythiophene-2,5-dicarboxylic acid be utilized in designing metal-organic frameworks (MOFs) for gas storage?
- Methodological Answer : Thiophene dicarboxylates act as organic linkers in MOFs, leveraging sulfur's electron-delocalizing properties to enhance charge transfer and host-guest interactions. For example, copper-based coordination polymers using thiophene-2,5-dicarboxylic acid exhibit high isosteric heats of hydrogen adsorption (~8.5 kJ/mol) due to open metal sites and Cuδ+–Oδ− dipoles. Structural tuning via ligand substitution (e.g., replacing sulfur with oxygen in furan analogs) allows systematic exploration of gas adsorption properties .
Q. What computational methods are used to predict the properties of coordination polymers involving thiophene dicarboxylates?
- Methodological Answer : Density functional theory (DFT) calculations model ligand-metal binding energies and guest affinities. Molecular dynamics simulations assess framework stability under varying temperatures and pressures. For instance, computational studies on Cu-MOFs predict enhanced hydrogen storage capacity by optimizing linker exocyclic bond angles (θ) to maximize pore accessibility .
Q. How do 3,4-Dihydroxythiophene-2,5-dicarboxylic acid derivatives contribute to advanced battery materials?
- Methodological Answer : Derivatives like sodium alginate-poly(3,4-propylenedioxythiophene-2,5-dicarboxylic acid) (SA-PProDOT) serve as conductive binders in lithium-ion batteries. The thiophene backbone improves electronic conductivity, while carboxylate groups enhance ionic transport. Electrochemical testing (e.g., cyclic voltammetry) demonstrates stable charge-discharge cycles, with SA-PProDOT-based electrodes retaining >90% capacity after 500 cycles .
Q. What strategies resolve contradictions in spectroscopic and crystallographic data for thiophene dicarboxylate derivatives?
- Methodological Answer : Discrepancies between solution-phase NMR and solid-state XRD data are addressed via:
- Variable-temperature NMR : Detects dynamic processes (e.g., ring puckering) that may obscure solution-phase structures.
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to validate crystallographic packing models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
